molecular formula C10H17NO3 B2441927 tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 882392-64-5

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B2441927
CAS No.: 882392-64-5
M. Wt: 199.25
InChI Key: VHMVPTHFTIAYBB-JTQLQIEISA-N
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Description

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVPTHFTIAYBB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882392-64-5
Record name tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as an amino acid derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is primarily used as a building block in organic synthesis. Its applications include:

  • Peptide Synthesis : The compound is employed to protect amino acids during peptide formation, allowing for selective reactions that yield high-purity peptides. This protective mechanism is crucial for maintaining the integrity of synthesized compounds.
  • Reaction Mechanisms : It serves as a tool for studying reaction mechanisms and developing new synthetic methodologies, contributing to advancements in organic chemistry.

Biological Applications

In biological contexts, this compound has several notable applications:

  • Synthesis of Bioactive Compounds : It is utilized in creating biologically active molecules, including pharmaceuticals and agrochemicals.
  • NMR Studies : The compound acts as a probe in nuclear magnetic resonance studies to investigate macromolecular complexes, aiding in structural biology research.

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties:

  • Drug Development : It serves as an intermediate in the synthesis of therapeutic agents, with ongoing research into its biological activities and effects on disease mechanisms.
  • Modulating Biological Pathways : Studies suggest that compounds similar to this compound may influence various biological pathways, potentially leading to new therapeutic strategies.

Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved the yield and purity of cyclic peptides compared to traditional methods. This highlights its efficiency as a protective agent in peptide synthesis.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxylates exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics based on the structural motifs present in these compounds.

Pharmacological Investigations

Compounds related to this compound have been studied for their roles in modulating protein interactions related to disease mechanisms. This line of research could lead to novel treatments for various conditions influenced by protein function.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate biological responses .

Comparison with Similar Compounds

    tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of an ester group.

    tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    tert-butyl (2S)-2-methyl-5-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness: tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the ketone group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Introduction

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine carboxylate compound widely recognized for its applications in organic synthesis, particularly in peptide synthesis. This compound's unique structure, characterized by a tert-butyl ester group and a ketone functional group, facilitates its role as a versatile intermediate in various biochemical processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 199.25 g/mol. The presence of the tert-butyl group provides steric hindrance, which significantly influences the compound's reactivity and stability.

Property Value
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight199.25 g/mol
Functional GroupsTert-butyl ester, Ketone
Stereochemistry(2S)

Target Interactions

This compound primarily interacts with amino acids during peptide synthesis. The tert-butyl group protects amino acids from unwanted reactions, enhancing selectivity in the formation of peptides. This protective mechanism is crucial in maintaining the integrity of the synthesized compounds.

Biochemical Pathways

The compound plays a significant role in the biochemical pathways associated with protein synthesis. By facilitating the formation of peptide bonds, it aids in the construction of complex proteins necessary for various biological functions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by its structural characteristics. The steric hindrance provided by the tert-butyl group can affect absorption rates and metabolic stability, making it an essential consideration in drug design and development.

Peptide Synthesis

This compound is extensively used in synthetic organic chemistry for peptide synthesis. Its ability to selectively protect amino acids allows for controlled reactions that yield high-purity peptides. The compound's role as a building block has been demonstrated in various studies focusing on the synthesis of biologically active peptides.

Case Studies

  • Peptide Synthesis Efficiency : A study highlighted the efficiency of using this compound in synthesizing cyclic peptides. The results indicated that this compound significantly improved yield and purity compared to traditional methods .
  • Antimicrobial Activity : Although primarily utilized for peptide synthesis, derivatives of pyrrolidine carboxylates have shown antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Pharmacological Applications : In pharmacological contexts, compounds like this compound have been investigated for their roles in modulating biological pathways related to disease mechanisms, particularly through their influence on protein interactions .

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